(S)-3-Hydroxybutanenitrile

Description

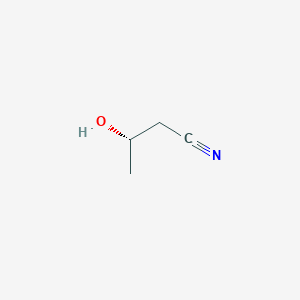

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAJQGCMSBKPB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 Hydroxybutanenitrile

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable routes to (S)-3-Hydroxybutanenitrile. These strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Catalytic asymmetric synthesis is a powerful tool for the efficient construction of chiral molecules. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalytic and metal-catalyzed methods have been successfully applied to the synthesis of chiral cyanohydrins like this compound. researchgate.net

Organocatalysis has emerged as a significant area in asymmetric synthesis, offering an alternative to metal-based catalysts. rsc.orgnih.gov These small organic molecules can effectively catalyze a variety of transformations with high enantioselectivity. For the synthesis of α-aminonitriles, which share synthetic principles with hydroxy nitriles, organocatalyzed Strecker-type reactions have proven effective. mdpi.com While specific examples for this compound are not extensively detailed in the provided results, the general principles of organocatalysis, such as the use of chiral Brønsted acids or bases, can be applied to the asymmetric addition of cyanide to acetaldehyde (B116499) or its equivalents.

Table 1: Organocatalytic Approaches to Chiral Nitriles

| Catalyst Type | Reaction Type | Key Features |

|---|---|---|

| Chiral Amide-Based Organocatalyst | Asymmetric Strecker Reaction | Recyclable, high yields, and excellent enantiomeric excess (ee) up to 99%. mdpi.com |

| Brønsted Acids | Strecker Reaction of Ketones | Yields ranging from 79–99%. mdpi.com |

Transition metal complexes are widely used as catalysts in asymmetric synthesis due to their diverse reactivity and high efficiency. rsc.org The catalytic asymmetric cyanation of carbonyl compounds is a direct method for producing chiral cyanohydrins. researchgate.netnih.gov Various metal-ligand complexes have been developed to catalyze the enantioselective addition of a cyanide source to an aldehyde or ketone. For instance, a bimetallic titanium complex has been shown to effectively catalyze the asymmetric addition of ethyl cyanoformate to aldehydes, yielding cyanohydrin carbonates with high enantiomeric excesses. organic-chemistry.org

Research has also focused on the development of copper-catalyzed reductive coupling reactions, which can be applied to the synthesis of related chiral amino alcohols and could be adapted for hydroxy nitriles. sieberresearchgrp.com

Table 2: Metal-Catalyzed Asymmetric Cyanation

| Catalyst System | Cyanide Source | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Bimetallic titanium complex [(salen)TiO]2 | Ethyl cyanoformate | Aldehydes | Up to 95%. organic-chemistry.org |

The success of metal-catalyzed asymmetric reactions heavily relies on the design of the chiral ligand. The ligand coordinates to the metal center and creates a chiral environment that directs the stereochemical outcome of the reaction. Significant research efforts are dedicated to the development of novel ligands to improve the enantioselectivity and efficiency of catalytic systems. Modular chiral ligands, such as phosphines with specific structural motifs, have been instrumental in advancing transition metal-catalyzed enantioselective reactions. ethernet.edu.et The optimization of ligand structure is a continuous area of research aimed at achieving higher catalytic activity and stereocontrol for a broader range of substrates.

Stereoselective transformations involve the conversion of a prochiral substrate into a chiral product with a high degree of stereoselectivity. This can be achieved through various methods, including the use of chiral auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com This strategy is a well-established method for achieving high levels of stereocontrol in asymmetric synthesis.

For the synthesis of molecules with stereocenters, chiral auxiliaries such as oxazolidinones can be employed. nih.gov For example, in aldol (B89426) reactions, chiral oxazolidinones can direct the formation of two contiguous stereocenters with high diastereoselectivity. wikipedia.org While not directly synthesizing this compound, these methods establish principles that can be applied to its synthesis. For instance, a chiral auxiliary could be attached to a precursor molecule, followed by a stereoselective reaction to introduce the hydroxyl and nitrile functionalities, and subsequent removal of the auxiliary.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Introduced By | Key Application |

|---|---|---|

| 8-phenylmenthol | Elias James Corey (1975) | Control of stereochemical outcome in various reactions. wikipedia.org |

| Mandelic acid | Barry Trost (1980) | Used in asymmetric synthesis. wikipedia.org |

| trans-2-phenyl-1-cyclohexanol | J. K. Whitesell (1985) | Alternative to 8-phenylmenthol. wikipedia.org |

| Oxazolidinones | - | Widely used in stereoselective aldol reactions. wikipedia.org |

| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Enders and Eichenauer (1976) | Formation of hydrazones in asymmetric synthesis. |

Stereoselective Chemical Transformations

Chiral Reagent-Based Approaches

The use of chiral reagents, such as chiral auxiliaries and catalysts, is a cornerstone of asymmetric synthesis. These reagents create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

While specific, detailed research on the application of a wide array of chiral reagents for the synthesis of this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis using chiral auxiliaries and catalysts are well-established and can be applied to this target molecule. Chiral auxiliaries are temporarily incorporated into the substrate, direct the stereoselective reaction, and are subsequently removed. For the synthesis of β-hydroxy nitriles, a common strategy involves the asymmetric reduction of a β-ketonitrile precursor. A chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, could be attached to the keto-nitrile, followed by a diastereoselective reduction of the ketone. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.

Chiral catalysts, on the other hand, can induce enantioselectivity in catalytic amounts. For the synthesis of this compound, a potential route is the asymmetric hydrocyanation of a suitable precursor, such as acrolein or crotonaldehyde, using a chiral catalyst. Chiral metal complexes or organocatalysts can be employed to control the facial selectivity of the cyanide addition.

A summary of potential chiral reagents applicable to the synthesis of this compound is presented below:

| Chiral Reagent Type | Example Reagent | Potential Application in this compound Synthesis |

| Chiral Auxiliary | Evans Oxazolidinones | Diastereoselective alkylation or reduction of a precursor. |

| Pseudoephedrine | Diastereoselective reactions followed by auxiliary cleavage. | |

| Camphorsultam | Asymmetric aldol or alkylation reactions of a precursor. | |

| Chiral Catalyst | Chiral Lewis Acids | Catalyzing asymmetric cyanohydrin formation. |

| Chiral Organocatalysts | Asymmetric Michael addition of cyanide to an α,β-unsaturated precursor. |

Mechanistic Investigations of Chemical Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the enantioselectivity of a synthetic process. This involves studying the reaction kinetics, thermodynamics, and the structures of transition states.

Detailed kinetic and thermodynamic studies specifically for the chemical synthesis of this compound are not readily found in the literature. However, general principles can be applied. For a given asymmetric reaction, kinetic studies would involve measuring the reaction rates under various conditions (temperature, concentration of reactants and catalyst) to determine the rate law and activation parameters (activation energy, pre-exponential factor). This information helps in understanding the factors that control the reaction speed and can be used to optimize the process for higher yield and efficiency.

Transition state analysis, often aided by computational modeling, is a powerful tool for understanding the origin of enantioselectivity in asymmetric reactions. Density Functional Theory (DFT) is a commonly used computational method to model reaction pathways and transition states.

While specific computational studies on the synthesis of this compound are not prevalent, DFT studies on analogous reactions, such as the hydrocyanation of α,β-unsaturated ketones, have provided valuable insights. These studies can elucidate the mechanism of bond formation and the role of the catalyst in creating a stereochemically defined transition state. By calculating the energies of the transition states leading to the (S) and (R) enantiomers, the enantioselectivity of the reaction can be predicted. This information can then be used to rationally design more selective catalysts. For the synthesis of this compound, computational modeling could be used to investigate the transition states of reactions such as the asymmetric reduction of 3-oxobutanenitrile (B1585553) or the asymmetric hydrocyanation of crotonaldehyde.

Biocatalytic and Biotechnological Production Strategies

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity, making them ideal for the production of chiral compounds like this compound.

The enzymatic synthesis of this compound can be achieved through various enzymatic reactions, with the most prominent being the asymmetric reduction of a prochiral ketone or the enantioselective hydrolysis of a racemic nitrile.

The success of a biocatalytic process relies on the identification of a suitable enzyme with high activity and enantioselectivity. Enzyme screening involves testing a diverse range of microorganisms or purified enzymes for their ability to catalyze the desired reaction. Once a promising enzyme is identified, its properties can be further improved through protein engineering techniques such as directed evolution and site-directed mutagenesis.

For the synthesis of this compound, screening of carbonyl reductases (also known as alcohol dehydrogenases) for the asymmetric reduction of 3-oxobutanenitrile has been a key strategy. nih.gov Similarly, nitrilases and hydroxynitrile lyases (HNLs) are screened for their ability to stereoselectively process nitriles. nih.govnih.gov

Enzyme engineering has been instrumental in enhancing the enantioselectivity of enzymes for the synthesis of chiral β-hydroxy nitriles. For instance, rational engineering of a carbonyl reductase from Paraburkholderia hospita resulted in a mutant with significantly improved enantioselectivity (from 85% to >98% ee) for the synthesis of a similar compound, (S)-3-cyclopentyl-3-hydroxypropanenitrile. nih.gov This highlights the potential of protein engineering to tailor enzymes for the specific production of this compound.

A study on the exploration of nitrilase sequence space for enantioselective catalysis screened 137 unique nitrilases and found several that could hydrolyze 3-hydroxyglutaronitrile with high enantioselectivity for either the (S) or (R) product. nih.gov This demonstrates the vast potential of screening diverse enzyme libraries to find catalysts for specific chiral syntheses.

The following table summarizes the types of enzymes and their potential in the synthesis of this compound:

| Enzyme Class | Reaction Type | Potential for this compound Synthesis |

| Carbonyl Reductases | Asymmetric reduction of 3-oxobutanenitrile | High potential, with engineering improving enantioselectivity. nih.gov |

| Nitrilases | Enantioselective hydrolysis of racemic 3-hydroxybutanenitrile | Potential for kinetic resolution to obtain the (S)-enantiomer. nih.govnih.gov |

| Hydroxynitrile Lyases (HNLs) | Asymmetric addition of cyanide to acetaldehyde | A direct route to this compound, though substrate scope can be a limitation. rsc.org |

Catalytic Asymmetric Synthesis

Bioreactor Design and Process Optimization Research

The successful translation of biocatalytic and microbial processes from the laboratory to an industrial scale is critically dependent on bioreactor design and process optimization. For the production of this compound, research in this area focuses on creating an optimal environment for the biocatalyst, be it an isolated enzyme or a whole microbial cell, to maximize product yield, purity, and productivity.

Bioreactor design for such processes can vary significantly, from simple batch reactors to more complex fed-batch or continuous systems. Fed-batch cultivation is a widely used strategy in industrial fermentation to achieve high cell densities and product titers. This approach involves the controlled feeding of nutrients during the fermentation process, which helps in overcoming substrate inhibition and catabolite repression, thereby enhancing the productivity of the desired compound. For instance, in processes involving recombinant E. coli, a fed-batch strategy with on-line monitoring and closed-loop control of substrate feeding can be employed to maintain optimal conditions and prevent the accumulation of inhibitory byproducts like acetate (B1210297) nih.govcambridge.org.

Immobilized enzyme reactors (IMERs) represent another important technology, particularly for enzymatic synthesis. In this setup, the enzyme is confined or localized within the reactor, which allows for continuous operation, easy separation of the enzyme from the product, and improved enzyme stability researchgate.netnih.govtudublin.ie. The choice of support material for immobilization is crucial and can significantly impact the performance of the IMER. Ideal support materials should possess good biocompatibility, mechanical strength, and stability under a range of operating conditions nih.gov. Packed bed reactors (PBRs) are a common configuration for IMERs, offering a large interfacial area for the reaction and efficient contact between the enzyme and the substrate bath.ac.uk.

Process optimization is a multi-faceted endeavor that involves fine-tuning various parameters such as temperature, pH, substrate concentration, and nutrient feed rates. Response Surface Methodology (RSM) is a statistical tool frequently employed to optimize these parameters, as it allows for the evaluation of the effects of multiple variables and their interactions on the process outcome mdpi.com. Online monitoring and control of key process parameters are essential for maintaining optimal conditions and ensuring process robustness jinsptech.com.

Enzymatic Synthesis of this compound

Substrate Scope and Limitations in Enzymatic Processes

The enzymatic synthesis of chiral hydroxynitriles, including this compound, primarily involves two classes of enzymes: hydroxynitrile lyases (HNLs) and nitrilases. The substrate scope and inherent limitations of these enzymes are critical factors that determine the feasibility and efficiency of a biocatalytic process.

Hydroxynitrile Lyases (HNLs) catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones to produce chiral cyanohydrins innosyn.com. Both (R)- and (S)-selective HNLs are known, providing access to both enantiomers of a target cyanohydrin rsc.orgrsc.org. The substrate scope of HNLs has been extensively studied, and they generally show good activity towards a range of aromatic and aliphatic aldehydes rsc.orgrsc.orgresearchgate.netresearchgate.netnih.govscienceopen.comacs.org. However, a significant limitation of HNL-catalyzed reactions is the competing non-enzymatic, base-catalyzed addition of HCN, which leads to the formation of a racemic product, thereby reducing the enantiomeric excess of the desired chiral cyanohydrin. This background reaction can be suppressed by operating at low pH or in organic solvents researchgate.net. The stability of HNLs under these conditions can be a challenge, and enzyme immobilization is often employed to enhance their stability and reusability researchgate.netmdpi.com.

Nitrilases , on the other hand, catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia (B1221849) nih.gov. In the context of producing chiral hydroxy acids from hydroxynitriles, nitrilases can be employed for the enantioselective hydrolysis of a racemic hydroxynitrile, a process known as kinetic resolution. The substrate scope of nitrilases is broad, encompassing aromatic, aliphatic, and arylacetonitriles nih.gov. High-throughput screening methods have been developed to rapidly assess the substrate scope of a large number of nitrilases rsc.orgnorthumbria.ac.uknih.gov. A limitation of nitrilases can be their enantioselectivity, which may vary depending on the substrate. Furthermore, product inhibition can sometimes be an issue.

The following table summarizes the substrate scope of nitrilases from various sources for the hydrolysis of different nitrile compounds.

| Enzyme Source | Substrate(s) | Product(s) | Reference |

| Pseudomonas putida | Racemic mandelonitrile | (R)-(-)-Mandelic acid | nih.gov |

| Thermophilic Streptomyces sp. MTCC 7546 | Mono- and di-aliphatic nitriles | Corresponding acids | researchgate.net |

| Paraburkholderia phymatum | Aromatic/benzylic nitriles, dinitriles, some aliphatic nitriles | Corresponding carboxylic acids | frontiersin.org |

Microbial Fermentation for this compound Production

Microbial fermentation offers an alternative to the use of isolated enzymes, where the whole microorganism is used as a biocatalyst. This approach can be advantageous as it eliminates the need for enzyme purification and can integrate cofactor regeneration.

Strain Selection and Metabolic Engineering Research

The selection of a suitable microbial host is the first step in developing a fermentation process. Organisms like Escherichia coli are often chosen due to their well-characterized genetics and physiology, and the availability of a vast array of genetic tools for metabolic engineering researchgate.netmit.edu. Metabolic engineering is the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific compound.

For the production of (S)-3-hydroxybutyrate, a closely related compound to this compound, synthetic metabolic pathways have been successfully constructed in E. coli. This involves the introduction of heterologous genes encoding enzymes that can convert central metabolites into the desired product. For instance, a pathway consisting of a thiolase, an (S)-3-hydroxybutyryl-CoA dehydrogenase, and a thioesterase can be introduced into E. coli to produce (S)-3-hydroxybutyrate from acetyl-CoA nih.govnih.gov.

Key metabolic engineering strategies to enhance product formation include:

Overexpression of pathway genes: Increasing the expression levels of the genes in the synthetic pathway to boost the metabolic flux towards the product.

Deletion of competing pathways: Knocking out genes that divert precursors away from the desired pathway. For example, in the production of poly(3-hydroxybutyrate), deleting genes involved in competing metabolic pathways can increase the yield of the desired product researchgate.net.

Cofactor engineering: Modifying the intracellular balance of cofactors like NADH and NADPH to favor the desired enzymatic reactions. The NADPH/NADP+ ratio has been shown to affect the production of (R)- and (S)-3-hydroxybutyrate in E. coli nih.gov.

The following table provides examples of metabolic engineering strategies employed in E. coli for the production of (S)-3-hydroxybutyrate.

| Strain | Genetic Modification | Titer (g/L) | Reference |

| E. coli MG1655(DE3) | Overexpression of thiolase (BktB), (S)-3HB-CoA dehydrogenase (Hbd), and thioesterase (TesB) | 2.08 | nih.gov |

Fermentation Conditions and Yield Enhancement Studies

Optimizing fermentation conditions is crucial for maximizing the yield and productivity of the target compound. Key parameters that are typically optimized include temperature, pH, dissolved oxygen levels, and the composition of the fermentation medium.

Fed-batch fermentation is a commonly used technique to achieve high cell densities and, consequently, high product titers cambridge.orgfermentorchina.commdpi.com. In a fed-batch process, a concentrated nutrient solution is fed to the bioreactor during the fermentation, which allows for better control over the growth rate and metabolism of the microorganisms. This strategy is particularly useful when high substrate concentrations are inhibitory to the cells.

The composition of the fermentation medium, including the carbon and nitrogen sources, as well as trace elements, can have a significant impact on product formation. For example, in the production of nitrilase by recombinant E. coli, the concentrations of fructose, tryptone, yeast extract, and lactose (B1674315) were optimized using response surface methodology to enhance enzyme activity nih.gov.

The following table summarizes the impact of different feeding strategies on fermentation performance from a study on high-density fermentation of Saccharomyces pastorianus. While not directly on this compound, it illustrates the potential for yield enhancement through fermentation optimization.

| Fermentation Strategy | Cell Biomass (g/L) | Substrate Utilization Rate (g/L/h) | Cell Yield Coefficient (g/g) | Production Efficiency (%) | Reference |

| Batch Fermentation | 6.17 | 0.26 | 0.19 | 33.33 | mdpi.com |

| Fed-Batch Fermentation | 60 | 1.58 | 0.43 | 75.44 | mdpi.com |

Downstream Processing Research for Bioproduction

For a water-soluble, small molecule like this compound, a typical downstream processing train might involve the following steps:

Cell Removal: The first step is to separate the microbial cells from the fermentation broth. This can be achieved by centrifugation or microfiltration.

Product Concentration: The clarified broth is then concentrated to reduce the volume for subsequent purification steps. Techniques like evaporation or reverse osmosis can be used.

Purification: The concentrated product stream is then purified to remove impurities such as residual media components, byproducts, and host cell proteins. Chromatographic techniques, such as ion-exchange chromatography or hydrophobic interaction chromatography, are often employed for high-purity applications.

Product Isolation: Finally, the purified product is isolated, for example, by crystallization or distillation.

Comparative Analysis of Biocatalytic and Chemical Routes for this compound

The choice between a biocatalytic or a chemical route for the synthesis of this compound depends on a variety of factors, including enantioselectivity, yield, cost, and environmental impact.

Chemical Routes: Traditional chemical synthesis of chiral hydroxynitriles often involves the use of chiral catalysts or resolving agents. While these methods can be effective, they may suffer from drawbacks such as the use of harsh reaction conditions, toxic reagents (e.g., cyanide), and the generation of significant amounts of waste. The synthesis of hydroxynitriles can be achieved through the addition of hydrogen cyanide to aldehydes and ketones mit.edu.

Biocatalytic Routes: Biocatalytic methods, using either isolated enzymes or whole cells, offer several potential advantages over chemical routes:

High Enantioselectivity: Enzymes are often highly stereoselective, leading to products with high enantiomeric purity.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out under mild conditions of temperature, pH, and pressure, which can reduce energy consumption and the formation of byproducts.

Environmental Friendliness: Biocatalysis is generally considered a "greener" technology as it uses renewable resources and avoids the use of toxic reagents and solvents.

However, biocatalytic routes also have their challenges, including the potential for enzyme instability, substrate or product inhibition, and the complexity of downstream processing.

Chemo-enzymatic Synthesis: A promising approach that combines the advantages of both chemical and biological methods is chemo-enzymatic synthesis nih.govglycoexpresstech.comnih.gov. In this strategy, one or more steps in a synthetic route are carried out using a biocatalyst, while the remaining steps are performed using conventional chemical methods. This approach can lead to more efficient and sustainable synthetic routes for complex molecules.

A comprehensive techno-economic analysis is ultimately required to determine the most viable route for the industrial production of this compound. This would involve a detailed comparison of capital and operating costs, as well as an assessment of the environmental footprint of each process.

The following table provides a qualitative comparison of chemical and biocatalytic routes for the synthesis of chiral hydroxynitriles.

| Feature | Chemical Synthesis | Biocatalytic Synthesis |

| Enantioselectivity | Variable, may require chiral catalysts or resolving agents | Generally high |

| Reaction Conditions | Often harsh (high temperature, pressure, extreme pH) | Mild (ambient temperature and pressure, neutral pH) |

| Reagents | May involve toxic reagents (e.g., cyanide) | Generally non-toxic and renewable |

| Waste Generation | Can be significant | Generally lower |

| Process Complexity | Can be multi-step with complex purifications | May require enzyme/strain development and complex downstream processing |

| Cost | Can be high due to expensive catalysts and harsh conditions | Can be competitive, especially for complex molecules |

Applications of S 3 Hydroxybutanenitrile in Complex Organic Synthesis

Role as a Chiral Building Block

A chiral building block is an enantiomerically pure compound that is incorporated into a larger molecule during synthesis, transferring its stereochemical information to the final product. (S)-3-Hydroxybutanenitrile serves this role effectively, providing a readily available source of "S" stereochemistry at a key position. The nitrile and hydroxyl groups can be manipulated selectively or sequentially to introduce new functionalities and build molecular complexity.

Synthesis of Enantiopure Pharmaceutical Intermediates

The demand for enantiomerically pure drugs has driven the development of synthetic routes utilizing chiral precursors like this compound. Its derivatives are particularly crucial in the synthesis of the side chains of statin drugs, which are widely prescribed to lower cholesterol.

Key intermediates for blockbuster drugs such as atorvastatin, rosuvastatin, and simvastatin (B1681759) often feature a chiral hydroxyl group. For instance, ethyl (R)-4-cyano-3-hydroxybutyrate is a well-established precursor for the statin side chain. researchgate.net This intermediate can be synthesized through processes involving the desymmetrization of 3-hydroxyglutaronitrile using nitrilase enzymes. researchgate.net The structural similarity and shared C4 chiral hydroxy-nitrile motif highlight the importance of this class of compounds, including this compound, in accessing these vital pharmaceutical intermediates.

Another significant application is in the synthesis of L-carnitine ((R)-3-Hydroxy-4-trimethylaminobutyric acid), a compound essential for fatty acid metabolism. google.comsci-hub.st While many syntheses start from the commercially available (S)-3-hydroxy-γ-butyrolactone, the underlying chiral hydroxylic framework is analogous. semanticscholar.org Synthetic strategies often involve converting a C4 chiral precursor, where the nitrile group of a compound like this compound can be hydrolyzed to a carboxylic acid and the hydroxyl group directs the stereochemistry. sci-hub.st One documented route transforms (S)-3-hydroxy-γ-butyrolactone into (R)-4-cyano-3-hydroxybutyric acid ester, a precursor for both L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). sci-hub.st

| Precursor Class | Key Intermediate | Target Pharmaceutical/Drug Class | Reference |

|---|---|---|---|

| Chiral Hydroxynitriles/Lactones | Ethyl (R)-4-cyano-3-hydroxybutyrate | Statins (e.g., Atorvastatin, Rosuvastatin) | researchgate.net |

| Chiral Hydroxynitriles/Lactones | (R)-4-amino-3-hydroxybutyronitrile | L-Carnitine | sci-hub.st |

| Chiral Hydroxynitriles/Lactones | (R)-4-amino-3-hydroxybutyric acid (GABOB) | GABA Analogs | sci-hub.st |

Construction of Agrochemical Key Intermediates

While the direct application of this compound in the synthesis of commercial agrochemicals is not extensively documented, its structural motifs are relevant to the field. The (R)-enantiomer, (R)-3-hydroxybutanenitrile, has been identified as a metabolite from Aspergillus sp. and shows activity against a variety of phytopathogenic fungi. This suggests that the 3-hydroxybutanenitrile scaffold possesses inherent biological activity relevant to crop protection. The development of novel agrochemicals often involves incorporating chiral centers to improve efficacy and reduce off-target effects. The functional groups of this compound allow for its potential use in constructing more complex and potent chiral pesticides, although specific examples of its large-scale use in this sector remain an area for future development.

Precursor to Chiral Auxiliaries, Ligands, and Catalysts in Research

Chiral auxiliaries, ligands, and catalysts are fundamental tools in asymmetric synthesis. This compound serves as a potential precursor to valuable chiral molecules for this purpose, particularly chiral amino alcohols. Chiral 1,2- and 1,3-amino alcohols are privileged structures that can be readily synthesized and are known to form effective ligands for a variety of metal-catalyzed asymmetric reactions. nih.govresearchgate.netnih.gov

The synthesis of such ligands from this compound would involve the reduction of the nitrile group to a primary amine. This transformation yields (S)-4-aminobutan-2-ol, a chiral 1,3-amino alcohol. This resulting molecule can be further modified, for example, by N-alkylation or N-arylation, to create a library of bidentate ligands capable of coordinating with metal centers. These ligands could then be applied in asymmetric catalysis, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes or asymmetric transfer hydrogenation. rsc.orgrsc.org

| Starting Material | Key Transformation | Resulting Scaffold | Potential Application |

|---|---|---|---|

| This compound | Nitrile Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) | (S)-4-aminobutan-2-ol | Precursor for chiral ligands in asymmetric catalysis |

Integration into Natural Product Synthesis Schemes

The synthesis of natural products often requires the strategic use of small chiral molecules from the "chiral pool" to build complex architectures. While direct total syntheses of complex natural products using this compound as the starting material are not widely reported, its structure makes it a suitable candidate for the synthesis of certain classes of natural products, such as insect pheromones.

Many insect pheromones are relatively simple chiral molecules, often containing hydroxyl or ketone functionalities. For example, the male sex pheromone of the coffee white stemborer (Xylotrechus quadripes) has been identified as (S)-2-hydroxy-3-decanone. researchgate.net A synthetic route to this or similar molecules could conceivably start from this compound. The nitrile group could be subjected to a Grignard reaction with heptylmagnesium bromide to form a ketone after hydrolysis, and the existing hydroxyl group would establish the required stereocenter. This highlights its potential as a versatile starting material for accessing a range of bioactive natural products. nih.gov

Diversification of Functionalized Chiral Molecules through this compound

The true power of this compound as a building block lies in the chemical orthogonality of its two functional groups, which allows for the synthesis of a diverse array of other functionalized chiral molecules.

The nitrile group can be transformed into several other functionalities:

Reduction to Amines: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride converts the nitrile to a primary amine, leading to chiral amino alcohols as discussed previously. jocpr.com

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis transforms the nitrile into a carboxylic acid, yielding (S)-3-hydroxybutanoic acid. This chiral acid is a valuable intermediate in its own right.

Addition of Organometallics: Reaction with Grignard or organolithium reagents followed by hydrolysis yields chiral β-hydroxy ketones.

The hydroxyl group can also be manipulated:

Protection: The alcohol can be protected with standard protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers) to allow for selective reaction at the nitrile group.

Activation: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), facilitating nucleophilic substitution reactions, potentially with inversion of stereochemistry if desired.

Oxidation: Oxidation of the secondary alcohol would yield a β-ketonitrile, another versatile synthetic intermediate.

This dual reactivity enables its use in the synthesis of important molecular classes such as chiral β-amino acids. nih.govnih.govillinois.edu For example, hydrolysis of the nitrile group to a carboxylic acid, followed by protection of the hydroxyl group and subsequent amination (e.g., via a Mitsunobu reaction with inversion of configuration), could provide access to chiral β-amino acids, which are important components of peptidomimetics and pharmaceuticals. nih.gov

Derivatives and Analogues of S 3 Hydroxybutanenitrile: Synthesis and Research

Synthetic Routes to Structurally Modified Derivatives

The modification of (S)-3-hydroxybutanenitrile into its derivatives often involves targeting its hydroxyl and nitrile functional groups. A common strategy is the synthesis of related chiral hydroxynitriles, which act as precursors to a wide range of pharmaceuticals and fine chemicals. nih.govrsc.org For instance, (S)-4-chloro-3-hydroxybutanenitrile is a key intermediate for several major drugs, including the cholesterol-lowering medication Atorvastatin and the antiepileptic drug Brivaracetam.

Synthetic approaches to these derivatives can be multifaceted, employing both chemical and enzymatic methods. nih.govrsc.org A notable chemical synthesis involves the reaction of epichlorohydrin (B41342) with a cyanide source, such as sodium cyanide, in an aqueous solution to produce 4-chloro-3-hydroxybutanenitrile. google.comresearchgate.net This reaction's yield and selectivity can be enhanced by using an ionic liquid as a cosolvent with water. researchgate.net Another route involves the epoxidation of allyl cyanide followed by treatment with a cyanide source. google.com

Enzymatic synthesis, particularly using hydroxynitrile lyases (HNLs), offers a powerful method for producing enantiomerically pure cyanohydrins. nih.govrsc.org These enzymes catalyze the asymmetric addition of cyanide to aldehydes and ketones. rsc.orgd-nb.info By selecting the appropriate (R)- or (S)-selective HNL, chemists can synthesize a broad spectrum of chiral cyanohydrin derivatives with high enantiomeric excess. rsc.orgrsc.org For example, a recombinant halohydrin dehalogenase has been utilized to produce (R)-4-chloro-3-hydroxybutanenitrile from 1,3-dichloropropan-2-ol with high stereoselectivity.

Further modifications can be made to the cyanohydrin structure. The hydroxyl group can be protected, for instance, with ethoxymethyl chloride, paving the way for subsequent reactions like Grignard or Wittig reactions to introduce further diversity. rsc.org These follow-up reactions allow the transformation of the initial cyanohydrin into a wide array of complex chiral molecules. rsc.orgd-nb.info

Stereochemical Control in Derivative Formation

Maintaining and controlling stereochemistry is paramount when synthesizing derivatives of a chiral molecule like this compound. The biological activity of many pharmaceuticals is often dependent on their specific three-dimensional structure.

Enzymatic catalysis is a cornerstone for achieving high stereochemical control. Hydroxynitrile lyases (HNLs) are highly effective in catalyzing the enantioselective synthesis of cyanohydrins, yielding products with high optical purity. rsc.orgd-nb.info The choice between an (S)-selective oxynitrilase, such as that from Sorghum bicolor, and an (R)-oxynitrilase is crucial for determining the stereochemistry of the final product. d-nb.info The reaction conditions, such as using an organic solvent or maintaining a low pH, are optimized to suppress non-enantioselective chemical cyanohydrin formation, thereby maximizing the enantiomeric excess of the desired product. d-nb.info

In chemical synthesis, chiral catalysts are employed to induce enantioselectivity. A wide variety of chiral Lewis acidic metal complexes, with titanium being a common metal center, have been studied for asymmetric cyanohydrin synthesis. diva-portal.org For example, a chiral dimeric Ti-salen complex can catalyze the addition of acyl cyanides to aldehydes, producing O-acylated cyanohydrins with high yields and enantioselectivities. diva-portal.org

Furthermore, stereochemical outcomes can be influenced by subsequent reaction steps. The Mitsunobu reaction, for instance, proceeds with an inversion of configuration at the chiral center. This allows for the direct conversion of an (R)-cyanohydrin into its (S)-isomer, providing a pathway to access different stereoisomers from a single precursor. d-nb.infobeilstein-archives.org Such stereoselective reactions are critical for building complex molecules with multiple stereogenic centers in a controlled manner. d-nb.info

Exploration of Novel Reactivity and Biological Activity of Derivatives

The synthesis of novel derivatives of this compound is often motivated by the search for new biological activities or unique chemical properties. d-nb.info The nitrile functional group is present in a diverse range of natural products and pharmaceuticals, exhibiting a wide spectrum of biological effects. researchgate.netrcsi.com

Derivatives incorporating heterocyclic systems have shown promise. For example, various hydroquinoline acyclonucleosides and their N-alkyl derivatives have been synthesized and screened for antimicrobial activities. nih.gov Similarly, the hybridization of heterocyclic compounds with acyclic sugar moieties has been a strategy to develop new antiviral agents. researchgate.net

The inherent reactivity of the cyanohydrin moiety allows for its conversion into other important functional groups, such as α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols, which are key structural motifs in many biologically active compounds. d-nb.info This synthetic versatility makes chiral cyanohydrins valuable intermediates in drug discovery. d-nb.info

Research has also explored the biological activities of naturally occurring hydroxynitrile derivatives. For instance, a nitrile glycoside named sarmentosin (B1681476) was isolated from Sedum sarmentosum, and another, 4-(β-D-glucopyranosyloxy)-3-hydroxy-2-(hydroxymethyl)-butanenitrile, was identified from the traditional Tibetan medicine Rhodiola kirilowii. researchgate.net While the specific activities of many of these natural analogues are still under investigation, they highlight the diverse roles that hydroxynitrile structures play in nature. rcsi.com Some synthetic nitrile-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines, while others show potential as antibacterial or antifungal agents. rcsi.comnih.gov The modification of the core structure of this compound continues to be a fruitful area for discovering compounds with potential therapeutic applications.

Interactive Data Table: Synthesis of Chiral Hydroxynitrile Derivatives

This table summarizes examples of enzymatic and chemical methods used to synthesize key chiral intermediates related to the this compound scaffold.

| Starting Material | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Yield | Reference |

| 1,3-Dichloropropan-2-ol | Recombinant HheB from Corynebacterium sp. | (R)-4-chloro-3-hydroxybutanenitrile | 95.2% | 65% | |

| Benzaldehyde | (R)-Oxynitrilase (from almonds) | (R)-Mandelonitrile | >99% | High | d-nb.info |

| Various Aldehydes | Chiral dimeric Ti-salen complex | O-Acylated cyanohydrins | High | High | diva-portal.org |

| Epichlorohydrin | None (Chemical Synthesis) | 4-chloro-3-hydroxybutanenitrile | Racemic | 96% | google.com |

Computational and Theoretical Studies on S 3 Hydroxybutanenitrile

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, which apply the principles of quantum mechanics to solve the molecular Schrödinger equation, are fundamental to understanding the intrinsic properties of molecules. nih.gov These methods are crucial for analyzing the conformational landscape and predicting the reactivity of (S)-3-Hydroxybutanenitrile.

For instance, a typical conformational analysis of this compound would involve rotating the dihedral angles associated with the C-C bonds and calculating the energy at each step. The results would reveal the low-energy conformers, such as those with gauche or anti arrangements of the hydroxyl and nitrile groups.

Table 1: Illustrative Conformational Analysis Data for this compound using DFT (B3LYP/6-311++G(d,p))

| Conformer | Dihedral Angle (HO-C-C-CN) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| I (Anti) | 178.5° | 0.00 | 65.2 |

| II (Gauche) | 62.1° | 0.85 | 24.1 |

| III (Gauche) | -65.3° | 1.20 | 10.7 |

Note: This table is for illustrative purposes to show typical data generated from quantum chemical calculations.

Reactivity Prediction: Quantum chemical calculations can also predict the reactivity of this compound. nih.gov DFT-based methods are often used to calculate various molecular properties that correlate with reactivity, such as:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to act as an electron donor or acceptor, respectively. The energy gap between them is a measure of chemical reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the nitrogen of the nitrile group and the oxygen of the hydroxyl group would be identified as nucleophilic centers, while the carbon of the nitrile group would be an electrophilic center.

Activation Energies: By modeling the transition states of potential reactions, quantum chemistry can calculate the activation energy (Ea), providing a quantitative measure of reaction kinetics. nih.gov This is particularly useful for predicting the outcomes of synthetic reactions. nih.gov

Molecular Dynamics Simulations of Enzymatic Interactions involving this compound

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. dntb.gov.ua This technique is especially valuable for understanding the dynamic interactions between a small molecule like this compound and a biological macromolecule, such as an enzyme. nih.govchemrxiv.org

In the context of biocatalysis, MD simulations can be used to model how this compound binds to the active site of an enzyme, for example, a nitrilase or a dehydrogenase. The simulation starts with the three-dimensional structures of both the enzyme and the substrate. A force field (like CHARMM or AMBER) is used to describe the potential energy of the system, and Newton's equations of motion are solved iteratively to track the trajectory of every atom. chemrxiv.orgnih.gov

These simulations can reveal:

Binding Modes: The preferred orientation of this compound within the enzyme's active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, van der Waals interactions, or other non-covalent interactions with the substrate.

Conformational Changes: How the enzyme and/or the substrate change their shape upon binding.

Binding Free Energy: Quantitative estimation of the binding affinity between the substrate and the enzyme.

Table 2: Example of Key Interactions between this compound and a Hypothetical Nitrilase Active Site from MD Simulations

| This compound Group | Interacting Amino Acid Residue | Type of Interaction | Average Distance (Å) |

|---|---|---|---|

| Hydroxyl (-OH) | Ser-165 | Hydrogen Bond | 2.8 |

| Hydroxyl (-OH) | Tyr-201 | Hydrogen Bond | 3.1 |

| Nitrile (-CN) | Cys-164 (catalytic) | Covalent (transient) | 1.9 |

| Methyl (-CH3) | Leu-140, Val-198 | Van der Waals | 3.5 - 4.0 |

Note: This table represents hypothetical data that could be obtained from an MD simulation study.

By analyzing the simulation trajectories, researchers can gain a dynamic understanding of the enzymatic mechanism, which is crucial for explaining enzyme specificity and for designing new biocatalysts.

Prediction of Reactivity and Selectivity in Synthetic Pathways of this compound

Computational chemistry plays a vital role in predicting the outcomes of chemical reactions, including those used to synthesize this compound. Theoretical calculations can provide valuable insights into reaction mechanisms, helping to explain and predict reactivity and selectivity (chemo-, regio-, and stereo-selectivity).

DFT calculations are commonly used to model the potential energy surfaces of reactions. researchgate.net By locating the transition state structures and calculating their energies relative to the reactants, chemists can determine the activation barriers for different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the dominant one.

For the synthesis of this compound, computational studies could be applied to:

Asymmetric Reduction of 3-Ketobutyronitrile: This is a common route to this compound. Calculations can model the interaction of the ketone with a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to predict which enantiomer of the alcohol will be preferentially formed. The calculations would focus on the transition states leading to the (S) and (R) products, and the difference in their free energies would determine the predicted enantiomeric excess (e.e.).

Nucleophilic Ring-Opening of (S)-Propylene Oxide: Another synthetic route involves the reaction of a cyanide source with (S)-propylene oxide. Theoretical models can predict the regioselectivity of the cyanide attack (at C1 vs. C2 of the epoxide) and the stereochemical outcome of the reaction.

Table 3: Illustrative DFT Calculation of Transition State Energies for the Asymmetric Reduction of 3-Ketobutyronitrile

| Catalyst-Substrate Complex | Transition State | Product | Relative Free Energy of TS (kcal/mol) | Predicted Selectivity |

|---|---|---|---|---|

| Pro-(S) | TS-S | This compound | 12.5 | 98% e.e. (S) |

| Pro-(R) | TS-R | (R)-3-Hydroxybutanenitrile | 15.2 | |

Note: This is a hypothetical data table illustrating how computational results can predict stereoselectivity.

These predictive capabilities allow for the in silico screening of different catalysts and reaction conditions, saving significant time and resources in the laboratory.

Rational Design of Novel Catalysts and Biocatalysts for this compound Production

The insights gained from computational studies can be directly applied to the rational design of new and improved catalysts for the production of this compound. nih.gov This approach involves using computational tools to design catalysts with enhanced activity, selectivity, and stability.

Design of Chemical Catalysts: For processes like the asymmetric hydrogenation of 3-ketobutyronitrile, computational chemistry can be used to:

Modify Ligands: Systematically alter the electronic and steric properties of chiral ligands in a metal catalyst and calculate the effect on the predicted enantioselectivity. This allows for the design of ligands that maximize the energy difference between the diastereomeric transition states.

Screen New Metals: Explore the use of different transition metals in the catalyst and predict their performance based on calculated reaction profiles.

Design of Biocatalysts (Enzyme Engineering): For enzymatic synthesis, computational methods are central to protein engineering. nih.gov Using the 3D structure of a relevant enzyme (e.g., a ketoreductase), researchers can:

Identify Key Residues: Use MD simulations and quantum mechanics/molecular mechanics (QM/MM) methods to identify amino acid residues in the active site that are critical for substrate binding and catalysis.

Perform In Silico Mutagenesis: Computationally mutate these key residues to other amino acids and predict the effect on the enzyme's activity and stereoselectivity. For example, changing a small amino acid to a bulkier one could alter the shape of the active site to better accommodate the substrate and favor the formation of the (S)-enantiomer.

Develop Active Learning Workflows: Integrate computational predictions with experimental testing in an iterative cycle to rapidly navigate the vast sequence space and discover highly efficient biocatalysts. nih.gov

By combining structural information with mechanistic calculations, rational design strategies provide a powerful, targeted approach to developing catalysts tailored for the efficient and selective production of this compound. nih.gov

Industrial and Scalability Research Perspectives of S 3 Hydroxybutanenitrile Production

Process Intensification and Continuous Flow Chemistry Approaches

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. cetjournal.itccdcindia.com A key strategy in achieving this is the transition from traditional batch reactors to continuous flow chemistry. cetjournal.itajinomoto.com Continuous flow manufacturing offers significant advantages, including superior control over reaction parameters like temperature and pressure, leading to higher yields, improved product quality, and shorter reaction times. ajinomoto.com

In the context of (S)-3-Hydroxybutanenitrile synthesis, which can involve highly exothermic reactions and hazardous reagents like cyanides, continuous flow reactors offer enhanced safety by minimizing the volume of reactive material at any given moment. cetjournal.itajinomoto.com Microreactors, a core component of flow chemistry, provide a high surface-area-to-volume ratio, enabling efficient heat and mass transfer, which is crucial for controlling selectivity and preventing runaway reactions. researchgate.netmdpi.com This precise control can be instrumental in achieving the desired stereoselectivity for the (S)-enantiomer.

The shift from batch to continuous processing represents a paradigm change in chemical synthesis. cetjournal.it The development of modular reactor skids allows for flexible and scalable production, from laboratory research to large-scale industrial manufacturing, thereby reducing the time-to-market for products derived from this compound. ajinomoto.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for this compound Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small reaction volumes (hold-up). cetjournal.itajinomoto.com |

| Heat Transfer | Limited efficiency, potential for thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net |

| Process Control | Difficult to maintain precise control over reaction parameters. | Enhanced control over temperature, pressure, and residence time. ajinomoto.com |

| Yield & Selectivity | Often lower due to side reactions and lack of precise control. | Typically higher yields and better selectivity. ajinomoto.com |

| Scalability | Scaling up can be complex and may require process redesign. | Seamless scaling from lab to industrial production ("numbering-up"). ajinomoto.commdpi.com |

| Footprint | Larger plant footprint with significant infrastructure. | Smaller, more compact equipment, reducing capital costs. ccdcindia.commdpi.com |

Catalyst Recycling and Green Solvents in Production Research

The principles of green chemistry are integral to modern process development, emphasizing waste reduction and the use of environmentally benign substances. unibo.it In the production of this compound, two key areas of research are catalyst recycling and the use of green solvents.

Catalyst Recycling: Many potential syntheses of this compound rely on catalysts, including enzymes (in biocatalytic routes) or metal complexes (in chemical routes). The cost and environmental impact of these catalysts make their recovery and reuse a critical factor for industrial scalability. Research is focused on methods such as multiphase catalysis, where the catalyst resides in a separate phase (e.g., solid or liquid) from the product, allowing for easy separation and recycling. rwth-aachen.de For instance, a homogeneous catalyst could be immobilized on a solid support for use in a packed-bed flow reactor, or a thermoresponsive system could be employed where the catalyst phase solidifies upon cooling, enabling simple decantation of the product. rwth-aachen.de

Green Solvents: Traditional organic synthesis often employs volatile and hazardous organic solvents like chloroform (B151607) and dichloromethane. ijsr.net Green chemistry seeks to replace these with safer, more sustainable alternatives. ijsr.netresearchgate.net For the synthesis of this compound, research into alternative reaction media is crucial. Promising green solvents include water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents such as Cyrene. ijsr.netnih.govmdpi.com Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. researchgate.net Ionic liquids can enhance reaction rates and selectivity, as demonstrated in the synthesis of related compounds like 3-hydroxyglutaronitrile. google.com Supercritical CO2 offers gas-like diffusivity and liquid-like solvent power, with the significant advantage that it can be easily removed by depressurization, simplifying product purification. ijsr.net

Table 2: Potential Green Solvents for this compound Production

| Solvent Type | Examples | Advantages | Research Considerations |

|---|---|---|---|

| Aqueous Media | Water | Non-toxic, non-flammable, abundant, low cost. researchgate.net | Substrate/reagent solubility, pH control. |

| Ionic Liquids (ILs) | Various salts that are liquid at low temperatures | Can increase reaction rates and selectivity, non-volatile. google.com | Cost, viscosity, toxicity, and recyclability. |

| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Tunable properties, non-toxic, simplifies product recovery. ijsr.net | Requires high-pressure equipment. |

| Bio-based Solvents | Cyrene, γ-Valerolactone (GVL) | Derived from renewable resources, biodegradable. mdpi.com | Compatibility with reaction chemistry, cost of production. |

Techno-Economic Evaluation of Various Production Routes

A thorough techno-economic evaluation is essential to determine the commercial viability of any proposed manufacturing process for this compound. This analysis involves a detailed assessment of capital expenditures (CAPEX) and operating expenditures (OPEX) for different synthetic routes. uq.edu.aucore.ac.uk The goal is to identify the most cost-effective pathway that meets quality and production volume targets.

Key factors considered in a techno-economic analysis include:

Raw Material Costs: The price and availability of starting materials (e.g., epichlorohydrin (B41342), allyl cyanide, biocatalytic feedstocks) are primary cost drivers. uq.edu.aucore.ac.uk

Process Yield and Plant Capacity: Higher yields and larger production scales generally lead to a lower cost per kilogram of product. researchgate.net

Energy Consumption: This is a significant operating cost, particularly for processes requiring heating, cooling, or high-pressure systems. uq.edu.au Heat removal from bioreactors, for example, can contribute substantially to operating costs. uq.edu.aucore.ac.uk

Capital Investment: The cost of reactors, separation and purification equipment, and other infrastructure. Continuous flow systems may offer lower capital costs compared to traditional batch plants of the same capacity. ccdcindia.com

Downstream Processing: The complexity and cost of isolating and purifying this compound to the required specification.

Different production routes will have distinct economic profiles. For example, a route starting from a cheap bulk chemical might have low raw material costs but require multiple steps with expensive catalysts and complex purifications. Conversely, a biocatalytic route might have higher feedstock costs but offer high selectivity in a single step, reducing purification expenses. researchgate.net Sensitivity analysis is often used to understand how variables like raw material price or energy costs impact the final product's minimum selling price. researchgate.net

Table 3: Key Parameters for Techno-Economic Analysis of this compound Routes

| Parameter | Description | Impact on Economic Viability |

|---|---|---|

| Feedstock Cost | Cost of primary raw materials. | Major contributor to operating costs (can be 20-50% of total). uq.edu.auresearchgate.net |

| Reaction Yield & Selectivity | Efficiency of converting reactants to the desired product. | Directly impacts raw material consumption and purification costs. |

| Catalyst Cost & Lifetime | Cost of catalyst and how many times it can be recycled. | Significant for routes using expensive precious metal or biological catalysts. |

| Energy & Utility Usage | Consumption of electricity, steam, cooling water. | A major operating cost, especially for energy-intensive steps. uq.edu.au |

| Capital Cost (CAPEX) | Investment in equipment and infrastructure. | Determines the initial investment required for the plant. |

| Waste Treatment & Disposal | Costs associated with managing byproducts and waste streams. | Can be a significant hidden cost; minimized by green process design. |

Sustainability Assessments of Manufacturing Processes for this compound

Beyond economic feasibility, the environmental and social impact of a manufacturing process is a critical consideration. Sustainability assessments, particularly Life Cycle Assessment (LCA), provide a systematic framework for evaluating the environmental performance of a product "from cradle to grave"—from raw material extraction through production, use, and disposal. corbion.commdpi.com

An LCA for this compound production would quantify environmental impacts across various categories, including:

Global Warming Potential (GWP): Greenhouse gas emissions associated with energy consumption and chemical reactions. mdpi.com

Fossil Fuel Depletion: Consumption of non-renewable energy sources. mdpi.com

Water Use and Eutrophication: Impact on water resources from consumption and wastewater discharge. mdpi.com

Toxicity: Potential harm to human health and ecosystems from chemical emissions. nih.govresearchgate.net

The assessment helps identify environmental "hotspots" in the production chain. nih.gov For instance, an LCA might reveal that the largest environmental burden comes not from the main synthesis step, but from the production of a specific solvent or raw material. researchgate.net Such insights are invaluable for guiding research and development towards more sustainable alternatives, such as using bio-based feedstocks, implementing energy-efficient technologies, or designing processes that facilitate recycling. nih.gov Integrating sustainability assessments early in the process design phase ensures that the scaled-up industrial production of this compound is not only profitable but also environmentally responsible. mdpi.com

Emerging Research Directions and Future Outlook for S 3 Hydroxybutanenitrile

Development of Novel and More Efficient Synthetic Methodologies

The classical synthesis of β-hydroxynitriles often involves methods that are hindered by low productivity, significant byproduct formation, and the use of hazardous reagents. google.com For instance, conventional routes starting from epichlorohydrin (B41342) and an inorganic cyanide can suffer from low yields and difficult purification processes. google.comgoogle.com Consequently, a major thrust of current research is the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

Recent advancements have centered on both chemo- and biocatalytic approaches. Asymmetric catalysis, using chiral metal complexes or organocatalysts, provides a powerful tool for producing chiral compounds in an enantiopure form. diva-portal.orgmdpi.com For the synthesis of chiral cyanohydrins, dual activation catalysis, employing both a Lewis acid and a Lewis base, has been shown to be effective. diva-portal.orgdiva-portal.org

Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also gaining prominence. These methods leverage the high selectivity of enzymes to achieve excellent enantiomeric excess (ee) under mild reaction conditions. researchgate.net For example, a tandem chemo-enzymatic cascade can be used for the synthesis of various nitriles with moderate to good yields. researchgate.net

Exploration of Untapped Application Domains in Material Science and Catalysis

While (S)-3-Hydroxybutanenitrile is well-established as an intermediate in pharmaceutical synthesis, its potential in other advanced fields like material science and catalysis is an area of growing interest. The bifunctional nature of β-hydroxynitriles, possessing both a hydroxyl and a nitrile group, makes them attractive monomers for creating functional polymers. There is potential for these compounds to act as precursors for high-strength fibers. google.com The chirality inherent in this compound can be exploited to synthesize chiral polymers with unique optical or recognition properties. chiralpedia.com

In the realm of asymmetric catalysis, chiral molecules are frequently employed as ligands to control the stereochemical outcome of reactions. mdpi.comnih.gov this compound and its derivatives represent a potential source of new, readily available chiral ligands. The hydroxyl and nitrile functionalities can be modified to coordinate with various transition metals, creating catalysts for a range of enantioselective transformations. This application remains largely untapped and represents a significant opportunity for future research.

Bio-Inspired Synthesis and Biomimetic Approaches for this compound

Nature offers a blueprint for highly efficient and selective chemical transformations. Bio-inspired synthesis seeks to mimic these natural processes in the laboratory. The synthesis of chiral cyanohydrins is a prime example where biocatalysis has become a reliable and green alternative to traditional organic synthesis. rsc.org

The key enzymes in this field are hydroxynitrile lyases (HNLs), which naturally catalyze the decomposition of cyanohydrins as a defense mechanism in plants. ftb.com.hrresearchgate.net In the reverse reaction, HNLs catalyze the enantioselective addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins. rsc.orgnih.gov Researchers have successfully identified and cloned HNLs that produce the (S)-enantiomer with high fidelity. (S)-selective HNLs from sources such as the rubber tree (Hevea brasiliensis) and cassava (Manihot esculenta) have been extensively studied and applied in synthesis. researchgate.netuniprot.org

These biocatalytic methods offer several advantages:

High Enantioselectivity: HNLs can produce cyanohydrins with very high enantiomeric excess, often exceeding 99%. researchgate.net

Mild Reaction Conditions: The reactions are typically run in aqueous buffer systems at or near room temperature and neutral pH.

Sustainability: Biocatalysis avoids the need for heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry.

Future research in this area is focused on discovering new HNLs with different substrate specificities, improving enzyme stability through protein engineering, and developing whole-cell biocatalyst systems to simplify enzyme purification and improve operational stability. nih.govnih.gov

Addressing Remaining Challenges and Opportunities in Stereoselective Synthesis of this compound

Despite significant progress, the stereoselective synthesis of this compound is not without its challenges. Achieving exquisite control over stereochemistry, particularly on an industrial scale, requires robust and cost-effective methods. pharmtech.com

One of the primary challenges is the reliance on highly toxic hydrogen cyanide (HCN) or its precursors like trimethylsilyl (B98337) cyanide (TMSCN) in both chemical and enzymatic syntheses. researchgate.net A major opportunity lies in the development of cyanide-free synthetic routes. Chemoenzymatic cascades that generate the nitrile functionality from less toxic sources, such as biomass, are a promising avenue. researchgate.net

For biocatalytic approaches, challenges include the limited substrate scope of some enzymes and their operational stability. Protein engineering and directed evolution are powerful tools being used to create mutant HNLs with broader substrate acceptance and enhanced stability under process conditions. nih.gov Furthermore, while (S)-selective HNLs are well-known, the discovery and development of robust HNLs for the opposite (R)-enantiomer remains an active area of research, highlighting the ongoing effort to build a complete enzymatic toolbox for chiral synthesis. nih.gov

In chemical catalysis, the development of more efficient, recyclable, and cheaper catalysts is a perpetual goal. While many sophisticated chiral ligands have been developed, their synthesis can be complex and costly. researchgate.net The opportunity exists to design simpler, yet highly effective, organocatalysts or earth-abundant metal catalysts for the asymmetric synthesis of β-hydroxynitriles. pharmtech.comfrontiersin.org The continued exploration of these challenges and opportunities will be crucial for realizing the full potential of this compound as a key chiral building block. chimia.ch

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-3-hydroxybutanenitrile?

- Methodological Answer : The compound can be synthesized via deprotonation of acetonitrile derivatives using strong bases like LDA (Lithium Diisopropylamide) in anhydrous THF at cryogenic temperatures (-78°C), followed by stereocontrolled quenching with electrophiles. Enantiomeric purity is achieved through chiral auxiliaries or asymmetric catalysis. For example, a protocol involving LDA-mediated deprotonation and subsequent trapping with a chiral aldehyde has been reported to yield (S)-configured nitriles with >90% enantiomeric excess (ee) .

Q. How to confirm the structural identity and enantiomeric purity of this compound?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with chiral analytical methods:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- NMR with Chiral Solvating Agents : Europium-based shift reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers.

- Polarimetry : Compare specific rotation values with literature data (e.g., [α]²⁵_D = +X° for (S)-enantiomer) .

Advanced Research Questions

Q. How to resolve contradictions in enantiomeric excess (ee) data across different catalytic systems?

- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). To address this:

Perform kinetic studies (time-resolved HPLC) to track ee evolution.

Optimize solvent polarity (e.g., switch from THF to dichloromethane) to alter transition-state stabilization.

Use multivariate analysis (DoE, Design of Experiments) to identify critical parameters (temperature, catalyst loading).

- Example: A study showed that ee dropped from 95% to 75% when reaction temperatures exceeded -50°C due to racemization .

Q. What strategies prevent hydrolysis of this compound during storage or reaction workup?

- Methodological Answer : Nitriles are prone to hydrolysis under acidic/basic conditions. Mitigation strategies include:

- Storage : Under inert atmosphere (N₂/Ar) with 3Å molecular sieves.

- Workup : Neutralize reaction mixtures before extraction; avoid aqueous bases/acids.

- Stability Monitoring : Use GC-MS or TLC (silica gel, ethyl acetate/hexane) to detect degradation products (e.g., 3-hydroxybutyramide) .

Q. How to design experiments for evaluating this compound as a chiral building block in pharmaceutical intermediates?

- Methodological Answer :

Functional Group Compatibility : Test reactivity of the nitrile and hydroxyl groups under standard conditions (e.g., hydrogenation, Grignard additions).

Stereochemical Integrity : Track ee retention after derivatization (e.g., esterification or oxidation to ketones).

Case Study : this compound was used to synthesize (2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile, a key antifungal precursor, via stereospecific C–C bond formation .

Data Analysis & Contradiction Management

Q. How to reconcile conflicting NMR data for this compound in different solvent systems?

- Methodological Answer : Solvent-induced chemical shift variations are common. Standardize NMR conditions (e.g., CDCl₃ with 0.03% TMS) and cross-validate with computational methods (DFT calculations for predicted shifts). For unresolved signals, use 2D NMR (COSY, HSQC) .

Q. Why do GC-MS retention times vary for this compound across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.